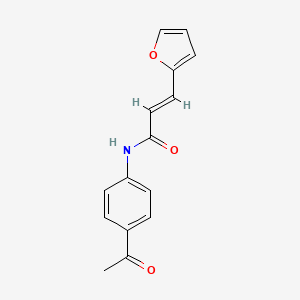

(2E)-N-(4-acetylphenyl)-3-(furan-2-yl)prop-2-enamide

Description

(2E)-N-(4-acetylphenyl)-3-(furan-2-yl)prop-2-enamide is a cinnamamide derivative featuring a furan ring and a 4-acetylphenyl substituent. This compound belongs to a class of α,β-unsaturated amides known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The (2E)-configuration of the double bond and the electron-withdrawing acetyl group on the phenyl ring are critical for its molecular interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

(E)-N-(4-acetylphenyl)-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-11(17)12-4-6-13(7-5-12)16-15(18)9-8-14-3-2-10-19-14/h2-10H,1H3,(H,16,18)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEQYSYPDFYLQJ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(4-acetylphenyl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-acetylphenylamine and furan-2-carbaldehyde.

Condensation Reaction: The 4-acetylphenylamine undergoes a condensation reaction with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.

Types of Reactions:

Oxidation: The furan ring in this compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivative.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(4-acetylphenyl)-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (2E)-N-(4-acetylphenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares a core scaffold with several N-arylcinnamamides, differing primarily in substituents on the aryl ring and adjacent heterocycles. Key analogs and their properties are summarized below:

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., 3,5-bis(CF₃)phenyl) or acetyl groups exhibit enhanced antimicrobial activity due to increased lipophilicity and improved target binding .

- Heterocyclic Modifications : The replacement of the phenyl ring with a thiazole (as in compound 31) introduces rigidity and enhances anticancer activity via KPNB1 inhibition .

- Substituent Position : Para-substituted derivatives (e.g., 4-methyl or 4-acetyl) generally show higher metabolic stability compared to ortho- or meta-substituted analogs .

Research Findings and Implications

Antimicrobial and Anticancer Potential

- Antimicrobial Activity : Trifluoromethyl-substituted analogs demonstrate MIC values as low as 1.56 µM against Staphylococcus aureus, outperforming ampicillin .

- Anticancer Activity: Thiazole-containing derivatives (e.g., compound 31) inhibit KPNB1, a nuclear transport protein, with IC₅₀ values in the nanomolar range .

Biological Activity

(2E)-N-(4-acetylphenyl)-3-(furan-2-yl)prop-2-enamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SARs), and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring and an acetylphenyl group, contributing to its reactivity and interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 229.23 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

The compound has been investigated for its anticancer properties in several studies. It has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and cancer progression.

- Receptor Modulation : It may also interact with various receptors, influencing cellular signaling cascades that regulate cell growth and survival.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the furan ring or the acetyl group can significantly alter its potency and selectivity. For instance, substituting different functional groups on the phenyl ring can enhance its anticancer activity while reducing toxicity.

Case Studies

- Anticancer Screening : A study conducted by Liu et al. evaluated the anticancer potential of this compound against multiple cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different lines, suggesting robust anticancer activity .

- Antimicrobial Assessment : In another study, the compound was tested against a panel of bacteria and fungi. It demonstrated significant inhibitory effects at concentrations as low as 5 µg/mL for certain strains, highlighting its potential as a therapeutic agent for infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.